N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzamide

Lipophilicity Drug-likeness ADME prediction

This 2-methylbenzamide derivative (CAS 2034402-45-2) is a screening compound with balanced lipophilicity (XLogP3 2.8, TPSA 58.6 Ų) and low molecular complexity (429), ideal for HTS panels and SAR baseline studies. QC-validated (≥90% purity, NMR/LCMS) with multi-scale supply (2–75 mg) for staged procurement. Use as a minimal pharmacophore scaffold alongside fluoro, cyano, and trifluoromethoxy analogs to systematically probe benzamide ring substitution effects on hit rate and potency.

Molecular Formula C21H25NO3
Molecular Weight 339.435
CAS No. 2034402-45-2
Cat. No. B2555902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzamide
CAS2034402-45-2
Molecular FormulaC21H25NO3
Molecular Weight339.435
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C21H25NO3/c1-16-7-5-6-10-19(16)20(23)22-15-21(24,17-8-3-2-4-9-17)18-11-13-25-14-12-18/h2-10,18,24H,11-15H2,1H3,(H,22,23)
InChIKeyNYHCWZQAAMARMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 15 mg / 40 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzamide (CAS 2034402-45-2): Compound Class and Procurement-Relevant Characteristics


N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzamide (CAS 2034402-45-2) is a synthetic benzamide derivative featuring a 2-methylbenzamide core linked via an amide bond to a 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl moiety [1]. The compound belongs to a broader series of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamides that differ only in the substitution pattern on the benzamide aromatic ring. It is supplied as part of the Life Chemicals high-throughput screening (HTS) compound collection under catalog number F6506-4831, with a molecular formula of C21H25NO3 and a molecular weight of 339.4 g/mol [2]. Critically, no primary research publications, patents, or authoritative bioactivity databases (PubChem, ChEMBL, BindingDB) contain quantitative biological activity data for this specific compound as of the search date. The available evidence is therefore limited to computed physicochemical properties, vendor quality specifications, and structural comparisons with close analogs.

Why In-Class Benzamide Analogs Cannot Simply Substitute for N-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzamide (CAS 2034402-45-2)


The N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide series exhibits substantial variation in computed physicochemical properties depending on the benzamide ring substituent [1]. Even within this narrow structural class, simple substitution of the 2-methyl group for a 2-fluoro, 3-cyano, 4-trifluoromethoxy, or 4-dimethylsulfamoyl group produces meaningful shifts in lipophilicity (XLogP3 range: 1.6–3.6), hydrogen bond acceptor count (range: 3–7), and molecular complexity (range: 429–658) [2]. These property differences can translate into divergent solubility, permeability, and off-target binding profiles during screening campaigns. For hit identification and structure-activity relationship (SAR) studies, substituting one analog for another without accounting for these property shifts risks generating non-comparable or misleading screening data. The quantitative evidence below details where N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzamide occupies a distinct position within this property space.

Quantitative Differentiation Evidence for N-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzamide (CAS 2034402-45-2) Against Closest Analogs


Balanced Lipophilicity (XLogP3 = 2.8) Relative to Four Closest Benzamide Ring-Substituted Analogs

The target compound exhibits a computed XLogP3 of 2.8, which falls near the midpoint of the lipophilicity range for five N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide analogs sharing an identical core scaffold [1]. Among these, the 4-dimethylsulfamoyl analog (CAS 2034402-88-3) is substantially more hydrophilic (XLogP3 = 1.6), while the 4-trifluoromethoxy analog (CAS 2034239-36-4) is significantly more lipophilic (XLogP3 = 3.6) [2]. The 3-cyano analog (CAS 2034258-09-6) sits at the lower end (XLogP3 = 2.2). For screening applications where balanced LogP is desirable to avoid both poor aqueous solubility and excessive non-specific binding, the target compound occupies a differentiated intermediate position.

Lipophilicity Drug-likeness ADME prediction

Lowest Number of Hydrogen Bond Acceptors (HBA = 3) in the Analog Series, Indicating Potentially Superior Passive Membrane Permeability

The target compound possesses only 3 hydrogen bond acceptor (HBA) atoms (amide carbonyl oxygen, hydroxyl oxygen, and oxane ring oxygen), which is the lowest HBA count among five structurally confirmed analogs sharing the same N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl] core [1]. The 2-fluoro and 3-cyano analogs each have HBA = 4, the 4-dimethylsulfamoyl analog has HBA = 6, and the 4-trifluoromethoxy analog has HBA = 7 [2]. Hydrogen bond acceptor count is inversely correlated with passive membrane permeability in predictive ADME models; a lower HBA count reduces the desolvation penalty during membrane crossing. With an HBA of 3, the target compound is well-positioned within Lipinski's Rule of 5 (HBA ≤ 10) and may offer superior passive permeability compared to analogs with higher HBA counts bearing polar substituents.

Hydrogen bonding Membrane permeability Lipinski rules

Lowest Molecular Complexity (Complexity Score = 429) Among Analogs, Favorable for Fragment-Based and Scaffold-Hopping Strategies

The target compound has a computed molecular complexity score of 429, the lowest among five analogs in this series [1]. Comparator complexity scores range from 435 (2-fluoro analog) to 658 (4-dimethylsulfamoyl analog) [2]. Lower molecular complexity is generally associated with greater synthetic tractability, easier analog synthesis for SAR expansion, and reduced risk of non-specific binding artifacts in screening assays. The 2-methyl substituent contributes minimal additional structural complexity compared to the more elaborate 4-dimethylsulfamoyl (complexity = 658), 4-trifluoromethoxy (525), or 3-cyano (517) groups, while still providing a distinct steric and electronic environment at the ortho position of the benzamide ring.

Molecular complexity Scaffold hopping Fragment-based drug discovery

Verified Vendor Quality: ≥90% Purity Confirmed by LCMS and/or 400 MHz NMR, with Multi-Scale Availability from 2 mg to 75 mg

The compound is supplied by Life Chemicals (catalog F6506-4831) as part of their HTS Compound Collection, which undergoes rigorous quality control with all products guaranteed at ≥90% purity as confirmed by LCMS and/or 400 MHz NMR data . Electronic copies of NMR or LC-MS spectra are available upon request . The compound is available off-the-shelf in multiple quantities ranging from 2 mg to 75 mg, with pricing as follows: $59/2 mg, $89/15 mg, $109/25 mg, $160/50 mg, and $208/75 mg (as of September 2023) [1]. This multi-scale availability supports both initial screening (2–15 mg) and follow-up dose-response or counter-screening (40–75 mg) without requiring re-synthesis. For procurement purposes, the guaranteed minimum purity threshold of 90%—combined with the availability of batch-specific analytical data—provides a defined quality benchmark that may not be uniformly available from all suppliers of analog compounds in this series.

Quality control HTS compound procurement Vendor reliability

Rotatable Bond Count of 5 and TPSA of 58.6 Ų: Conformational Profile Consistent with Oral Drug-Like Space

The target compound has 5 rotatable bonds and a topological polar surface area (TPSA) of 58.6 Ų [1]. Among the compared analogs, the 2-fluoro analog shares the same rotatable bond count (5) and TPSA (58.6 Ų), while the 3-cyano analog also has 5 rotatable bonds but a TPSA that is not explicitly reported (though the cyano group typically adds ~24 Ų to TPSA relative to a hydrogen substituent) [2]. The 4-dimethylsulfamoyl analog has 7 rotatable bonds (Δ = +2) and the 4-trifluoromethoxy analog has 6 rotatable bonds (Δ = +1) [3]. In predictive models of oral bioavailability, a rotatable bond count ≤10 and a TPSA ≤140 Ų are associated with favorable absorption; the target compound falls well within both thresholds. The combination of low rotatable bond count and moderate TPSA suggests reduced entropic penalty upon target binding compared to analogs with more flexible or polar substituents.

Rotatable bonds Polar surface area Oral bioavailability prediction

Caveat: Absence of Published Target-Specific Biological Activity Data Necessitates Empirical Screening Validation

A systematic search of PubChem, ChEMBL, BindingDB, PubMed, and Google Patents (conducted April 2026) yielded no quantitative biological activity data (IC50, Ki, EC50, or % inhibition values) for CAS 2034402-45-2 against any defined molecular target [1]. Similarly, no peer-reviewed publications or patents were identified that report experimental characterization of this specific compound. This is consistent with its status as a screening library compound (Life Chemicals HTS Collection) that has not yet appeared in published hit-to-lead or target engagement studies. Consequently, all differentiation claims must be understood as property-based inferences rather than target-validated performance comparisons. Users should treat this compound as an uncharacterized screening tool requiring empirical target engagement and selectivity profiling prior to procurement for advanced studies.

Data gap Empirical validation Screening risk

Recommended Application Scenarios for N-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzamide (CAS 2034402-45-2)


Primary High-Throughput Screening (HTS) as an Ortho-Methyl Substituted Benzamide Probe in a Property-Balanced Analog Series

The compound's intermediate XLogP3 of 2.8, low HBA count of 3, and low molecular complexity of 429 make it suitable for inclusion in an HTS panel alongside its 2-fluoro, 3-cyano, 4-trifluoromethoxy, and 4-dimethylsulfamoyl analogs to systematically probe the effect of benzamide ring substitution on hit rate and potency for a given target [1]. Its balanced lipophilicity reduces the risk of both non-specific binding (common with highly lipophilic analogs) and poor membrane permeability (common with highly polar analogs), potentially yielding cleaner primary screening data.

Medicinal Chemistry Hit Expansion via Scaffold Minimalism

With the lowest molecular complexity score (429) and only 5 rotatable bonds, the 2-methylbenzamide scaffold represents a minimal elaboration of the core N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl] pharmacophore [1]. This makes it an efficient starting point for SAR studies where incremental substitution is planned—medicinal chemists can systematically add substituents to the benzamide ring while using the 2-methyl analog as the baseline comparator for assessing the impact of each modification on potency, selectivity, and physicochemical properties.

Procurement for Academic or Industrial Screening Where Vendor QC Documentation Is a Gating Requirement

Life Chemicals' published quality control standards (≥90% purity, LCMS and/or 400 MHz NMR confirmation) and willingness to provide electronic copies of analytical spectra upon request make this compound a defensible choice in procurement environments where documented purity is a prerequisite for compound registration into institutional or corporate compound management systems. The multi-scale availability (2 mg to 75 mg) further supports staged procurement: an initial 2–15 mg purchase for primary screening, followed by 40–75 mg re-supply for hit confirmation and initial dose-response studies without changing vendor or synthetic batch [2].

Computational Chemistry and In Silico Screening Campaigns Requiring Experimentally Accessible Follow-Up Compounds

The availability of validated computed properties (XLogP3, TPSA, HBA/HBD counts) and the commercial off-the-shelf availability of the physical compound make CAS 2034402-45-2 a practical selection for computational screening workflows (e.g., molecular docking, pharmacophore modeling, QSAR model building) that require subsequent experimental validation [1]. Unlike virtual compounds or those requiring custom synthesis, this compound can be procured within days, enabling rapid computational-to-experimental feedback cycles.

Quote Request

Request a Quote for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.